

Advanced Stability Profiling of Piperazinyipyrimidine Scaffolds

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Compound of Interest

Compound Name: 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
CAS No.: 322691-38-3
Cat. No.: B1363302

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Executive Summary

The piperazinyipyrimidine moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands (e.g., 5-HT_{1A} agonists like Buspirone, Gepirone) and kinase inhibitors. While the pyrimidine ring offers aromatic stability and hydrogen-bonding capabilities, the saturated piperazine ring introduces significant chemical liabilities—specifically susceptibility to oxidative N-dealkylation and N-oxidation.

This guide provides a rigorous framework for evaluating the stability of these compounds. It moves beyond standard ICH compliance to address the specific mechanistic vulnerabilities of the scaffold, ensuring robust data for IND/NDA filings.

Structural Vulnerability Analysis

Understanding the electronic environment is the first step in designing a stability protocol.

The Electronic Mismatch

The scaffold consists of two distinct electronic domains:

- The Pyrimidine Ring: An electron-deficient aromatic system. It is generally resistant to oxidation but susceptible to nucleophilic attack at the 2-, 4-, and 6-positions.
- The Piperazine Ring: An electron-rich, saturated diamine. The secondary or tertiary nitrogens are "soft" nucleophiles, highly prone to:
 - Oxidative attack: Leading to N-oxides.^[1]
 - Radical abstraction: Leading to
 - carbon oxidation and subsequent ring opening or dealkylation.

The "Weak Link" Hypothesis

In most drug candidates (e.g., Bupirone), the piperazine nitrogen is linked to a spacer (often an alkyl chain). The bond between the piperazine nitrogen and the alkyl spacer is the primary site of failure under oxidative and metabolic stress.

Forced Degradation Protocols^{[1][2][3][4][5]}

Do not treat these protocols as a checklist. They are stress tests designed to break the molecule to understand how it breaks.

Hydrolytic Stress (Acid/Base)

Objective: Assess the stability of the pyrimidine-piperazine linkage and any side-chain amides/esters.

- Acid Stress:
 - Reagent: 0.1 N to 1.0 N HCl.
 - Condition: Reflux at 60°C – 80°C for 2–8 hours.
 - Mechanism: Protonation of the piperazine nitrogens protects them from oxidation, but high temperatures may hydrolyze the pyrimidine ring if electron-donating groups are absent.

- Self-Validating Check: If >20% degradation occurs in <1 hour, repeat with 0.01 N HCl at 25°C to determine kinetic sensitivity.
- Alkaline Stress:
 - Reagent: 0.1 N to 1.0 N NaOH.
 - Condition: Reflux at 60°C for 2–4 hours.
 - Mechanism: The electron-deficient pyrimidine ring is vulnerable to nucleophilic attack by hydroxide ions (OH⁻), potentially leading to ring opening or displacement of the piperazine group.

Oxidative Stress (The Critical Test)

Objective: Simulate shelf-life oxidation and predict metabolic N-oxidation.

- Peroxide Stress:
 - Reagent: 3% to 30%
 - Condition: Ambient temperature for 2–24 hours.
 - Mechanism: Direct electrophilic attack on the piperazine nitrogen lone pair.
 - Note: Piperazinyipyrimidines often form N-oxides rapidly. Distinguishing N-oxides from hydroxylated metabolites is critical (N-oxides can revert to parent in the ion source of a mass spectrometer; see Section 4).
- Radical Initiator Stress (AIBN):
 - Reagent: 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or AIBN.
 - Condition: 40°C in oxygen-saturated solution.
 - Why: Simulates auto-oxidation mechanisms more accurately than peroxide.

Photostability (ICH Q1B)

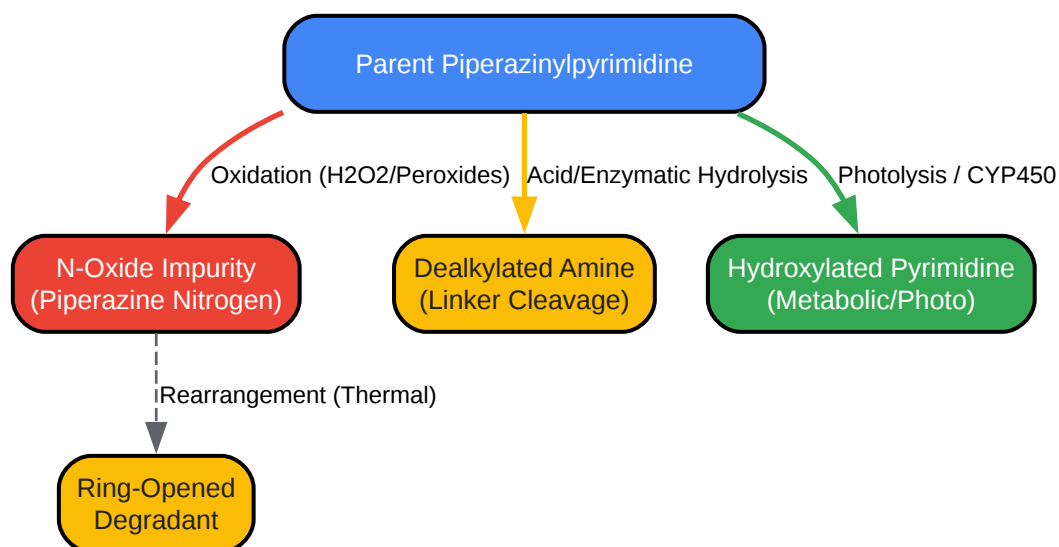
Objective: The pyrimidine ring acts as a chromophore, absorbing UV light (typically ~240–250 nm).

- Protocol: Expose solid state and solution (in quartz vials) to 1.2 million lux hours.
- Vulnerability: Photo-induced electron transfer (PET) from the piperazine nitrogen to the excited pyrimidine state can lead to radical generation and fragmentation.

Analytical Strategy & Visualization

Degradation Pathway Map

The following diagram illustrates the primary degradation routes for a generic piperazinyipyrimidine scaffold.



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Figure 1: Primary degradation pathways for piperazinyipyrimidine derivatives under stress conditions.

Analytical Method Parameters (HPLC-MS/MS)

To validate stability, the analytical method must separate the parent from its N-oxide and hydrolytic degradants.

Parameter	Recommendation	Rationale
Column	C18 or Phenyl-Hexyl (e.g., Waters XSelect CSH)	Phenyl phases provide unique selectivity for the aromatic pyrimidine ring.
Mobile Phase	A: 10mM Ammonium Formate (pH 3.5) B: Acetonitrile	Acidic pH keeps the basic piperazine nitrogens protonated, improving peak shape.
Detection	UV @ 244 nm + MS (ESI+)	244 nm is characteristic of the pyrimidine. MS is required to identify N-oxides (+16 Da).
Critical Pair	Parent vs. N-Oxide	N-oxides are more polar and should elute before the parent in Reverse Phase.

Metabolic Stability (In Vitro)

While chemical stability determines shelf-life, metabolic stability determines efficacy. The piperazine ring is a "metabolic soft spot."

Microsomal Stability Workflow

- Incubation: 1 μ M compound with Liver Microsomes (Human/Rat) + NADPH (1 mM).
- Timepoints: 0, 5, 15, 30, 60 min at 37°C.
- Quenching: Ice-cold Acetonitrile containing Internal Standard (IS).
- Analysis: Monitor disappearance of parent peak.

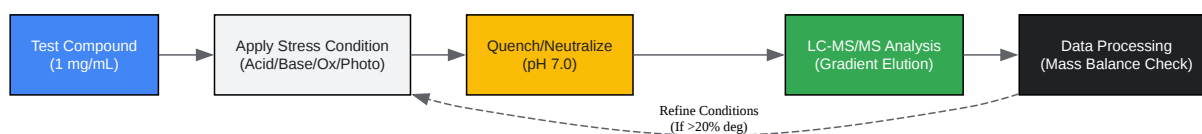
Mechanistic Insight[6][7][8]

- CYP3A4 is typically the major isoform responsible for metabolizing these compounds.
- Common Metabolites:
 - Mono-hydroxylation: +16 Da (on the pyrimidine ring or alkyl linker).
 - N-Dealkylation: Loss of the alkyl tail attached to the piperazine.
 - N-Oxidation: +16 Da (on the piperazine nitrogen).

Differentiation Strategy: To distinguish between N-oxide (chemical/metabolic) and Hydroxylated (metabolic) metabolites (both +16 Da):

- H/D Exchange: Hydroxyl protons exchange with D_2O ; N-oxide oxygens do not.
- Fragmentation: N-oxides typically show a characteristic loss of -16 Da (oxygen) or -17 Da (OH radical) in MS/MS.

Experimental Workflow Diagram



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Figure 2: Step-by-step experimental workflow for forced degradation studies.

References

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